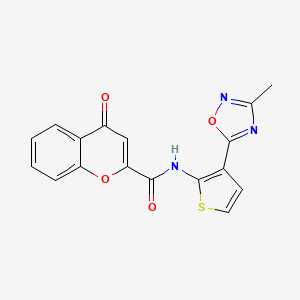

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide

Description

N-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound combining a thiophene moiety substituted with a 3-methyl-1,2,4-oxadiazole ring and a chromene-derived carboxamide group. The 1,2,4-oxadiazole ring is known for its stability and bioisosteric properties, often used in medicinal chemistry to enhance metabolic resistance and binding affinity . The chromene scaffold contributes to its planar aromatic structure, which may facilitate interactions with biological targets like enzymes or receptors.

Properties

IUPAC Name |

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4S/c1-9-18-16(24-20-9)11-6-7-25-17(11)19-15(22)14-8-12(21)10-4-2-3-5-13(10)23-14/h2-8H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHCXAYJAVFFGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and chromene precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The medicinal applications of this compound are being explored, particularly in the field of oncology. Its potential as an anticancer agent is of significant interest due to its ability to interact with specific molecular targets.

Industry: In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions may affect various cellular pathways, leading to the desired biological or therapeutic outcomes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 3-Methyl-1,2,4-Oxadiazole Moieties

- Structure : 3-(4-Butoxyphenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)propanamide.

- Key Differences : Incorporates a cephalosporin β-lactam core, unlike the chromene-carboxamide structure of the target compound.

- Bioactivity: Designed for selective activity against non-replicating Mycobacterium tuberculosis, highlighting the oxadiazole group’s role in targeting bacterial enzymes .

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde ():

- Structure : Benzaldehyde substituted with a 3-methyl-1,2,4-oxadiazole group.

- Physical Properties : Melting point 105–109°C, purity 97% .

- Applications : Used as a precursor in synthesizing more complex heterocycles, contrasting with the target compound’s carboxamide functionality.

- Structure: 1-[6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine.

- Key Differences: Contains a quinoline core and piperidine-amine chain, suggesting central nervous system (CNS) targeting, unlike the chromene-thiophene system of the target compound.

- Regulatory Status: Listed as an International Nonproprietary Name (INN) by WHO, indicating clinical relevance .

Carboxamide Derivatives with Heterocyclic Cores

N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide ():

- Structure : Combines oxadiazole-substituted pyridine with a piperidine-pyrazine carboxamide.

- Hazard Profile : Classified for skin/eye irritation and respiratory toxicity, emphasizing the need for careful handling of such carboxamides .

- Molecular Weight : 365.40 g/mol, larger than the target compound’s estimated mass (~350–370 g/mol).

N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide ():

- Structure : Thiazole-carboxamide with a thiophene substituent.

Comparative Data Table

Key Findings and Implications

- Synthetic Challenges : Low yields in oxadiazole-containing cephalosporins (e.g., 2% for Compound 17b) suggest that steric effects or reaction conditions may limit efficiency, a consideration for scaling up the target compound .

- Bioactivity Trends : The oxadiazole group enhances target specificity in antimicrobials (Compound 17b) and CNS drugs (Navacaprant), supporting its utility in diverse therapeutic contexts .

- Safety Profiles : Carboxamide derivatives with oxadiazole substituents often require stringent safety protocols due to irritation and toxicity risks .

Biological Activity

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that presents significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chromene backbone fused with an oxadiazole and thiophene moiety. The presence of these heterocycles contributes to its potential pharmacological properties. The molecular formula is , with a molecular weight of 356.35 g/mol.

Biological Activity Overview

The biological activities of compounds containing oxadiazole and chromene structures have been well-documented, showcasing various therapeutic potentials:

- Antimicrobial Activity : Compounds with oxadiazole rings are known for their antimicrobial properties. Studies indicate that derivatives can inhibit the growth of several bacterial strains, including resistant strains of Mycobacterium tuberculosis .

- Anticancer Properties : The chromene scaffold has been associated with anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, chromene derivatives have shown efficacy in inhibiting tumor growth in various cancer cell lines .

- Enzyme Inhibition : The oxadiazole moiety often participates in enzyme inhibition, impacting metabolic pathways in pathogens . This mechanism is crucial for developing drugs targeting specific enzymes involved in disease progression.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of the compound. Key observations include:

- Oxadiazole Ring : Essential for antimicrobial and anticancer activities; modifications can enhance potency.

- Chromene Backbone : Variations in substituents on the chromene ring affect cytotoxicity and selectivity towards cancer cells.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-(trifluoromethyl)benzamide | Oxadiazole + Thiophene | Antimicrobial, Anticancer |

| 4H-Chromene Derivatives | Various substituents | Anticancer, Antimicrobial |

| 1,2,4-Oxadiazole Compounds | Diverse side chains | Enzyme inhibition |

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Anticancer Activity : A study demonstrated that a series of 4H-chromene derivatives exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1 to 10 µM .

- Antimicrobial Efficacy : Research on oxadiazole derivatives indicated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing their potential as broad-spectrum antimicrobial agents .

- Mechanistic Insights : Investigations into the interaction between these compounds and biological targets revealed that they could disrupt cellular processes essential for pathogen survival and proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.